N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that contribute to its biological activity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-(4-methyl-4H-1,2,4-triazol-3-yl)acetamide: Lacks the sulfanyl group.
N-(3,4-dichlorophenyl)-2-(5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide: Different position of the sulfanyl group.
Uniqueness
N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)acetamide is unique due to the presence of both the 4-methyl and 5-sulfanyl groups on the triazole ring, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4OS/c1-17-9(15-16-11(17)19)5-10(18)14-6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,14,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYWRFWBPGTZQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809592 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.